N-[1-(thiophen-2-yl)propan-2-yl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Lipophilicity Drug-likeness Membrane permeability

N-[1-(Thiophen-2-yl)propan-2-yl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide (CAS 1209236-12-3, PubChem CID is a synthetic small-molecule oxalamide (ethanediamide) derivative with molecular formula C₁₆H₁₅F₃N₂O₂S and a computed molecular weight of 356.4 g/mol. The structure features a central oxalamide linker connecting a thiophen-2-yl moiety via a chiral propan-2-yl spacer on one terminus and a meta-trifluoromethylphenyl group on the other.

Molecular Formula C16H15F3N2O2S
Molecular Weight 356.36
CAS No. 1209236-12-3
Cat. No. B2490909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(thiophen-2-yl)propan-2-yl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
CAS1209236-12-3
Molecular FormulaC16H15F3N2O2S
Molecular Weight356.36
Structural Identifiers
SMILESCC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H15F3N2O2S/c1-10(8-13-6-3-7-24-13)20-14(22)15(23)21-12-5-2-4-11(9-12)16(17,18)19/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23)
InChIKeyUOHYMXGMVCVQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Thiophen-2-yl)propan-2-yl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide (CAS 1209236-12-3): Structural Identity and Computed Physicochemical Baseline for Procurement Evaluation


N-[1-(Thiophen-2-yl)propan-2-yl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide (CAS 1209236-12-3, PubChem CID 45555260) is a synthetic small-molecule oxalamide (ethanediamide) derivative with molecular formula C₁₆H₁₅F₃N₂O₂S and a computed molecular weight of 356.4 g/mol [1]. The structure features a central oxalamide linker connecting a thiophen-2-yl moiety via a chiral propan-2-yl spacer on one terminus and a meta-trifluoromethylphenyl group on the other. Key computed physicochemical descriptors include XLogP3 of 3.8, topological polar surface area (TPSA) of 86.4 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds [1]. The compound possesses one undefined stereocenter at the propan-2-yl carbon, meaning the commercial material is presumed racemic unless otherwise specified [1]. Critically, no primary research articles, no bioassay records in PubChem BioAssay or BindingDB, and no patent exemplification data were identified for this specific compound in authoritative databases at the time of analysis. Prospective users should verify whether the intended application requires enantiopure material and should request a certificate of analysis confirming stereochemical composition from the vendor prior to procurement.

1 Racemic oxalamide scaffold for linker SAR probe studies
2 Meta-CF₃ lipophilicity control in matched molecular pair design
3 Chiral method development analyte for oxalamide-containing racemates

Why Generic Oxalamide or Thiophene-Containing Analogs Cannot Substitute for CAS 1209236-12-3 Without Verification


The combination of three pharmacophoric elements—a meta-trifluoromethylphenyl group, a thiophene ring connected through a chiral propan-2-yl spacer, and an oxalamide linker—within a single molecule of this specific molecular weight (~356 Da) generates a physicochemical profile (XLogP3 3.8, TPSA 86.4 Ų, 4 rotatable bonds) that cannot be replicated by simpler oxalamide analogs [1]. The oxalamide core imposes a planar s-trans conformational preference in its most stable form that differs fundamentally from monoamide or urea linkers in both hydrogen-bonding geometry and torsional flexibility [2]. Exchange of the meta-CF₃ for para-CF₃, or replacement of the thiophene with phenyl, alters both lipophilicity and electron distribution in ways that may unpredictably affect target binding if the compound is being used as a pharmacological tool or structure-activity relationship (SAR) probe [3]. Furthermore, the undefined stereocenter means that two enantiomers exist; if the compound is being used in a chiral environment (e.g., a protein binding assay), racemic material may produce confounding results compared to a single enantiomer. Direct experimental comparative data for this specific compound against its closest analogs are not available in the public domain, underscoring the importance of internal head-to-head validation rather than reliance on structural analogy alone.

CF₃ position isomerism
Meta to para regioisomeric shift may alter lipophilicity and electron distribution, potentially changing target binding context.
Oxalamide vs monoamide linker
Oxalamide’s bidentate H-bond geometry and planar s-trans preference may shift binding mode and selectivity relative to monoamide analogs.
Racemic mixture vs single enantiomer
Undefined stereocenter means enantiomeric activity differences may confound assay outcomes if chiral recognition is involved.

Quantitative Differentiation Evidence for CAS 1209236-12-3 Versus Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: CAS 1209236-12-3 Versus the Non-CF₃ Phenyl Analog CAS 1209338-43-1

The presence of the meta-trifluoromethyl group in CAS 1209236-12-3 confers substantially higher computed lipophilicity compared to the non-fluorinated phenyl analog CAS 1209338-43-1 (N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide), as quantified by the XLogP3 descriptor from PubChem [1]. This difference is consistent with the well-established lipophilicity-enhancing effect of the CF₃ substituent (π ~0.88 for CF₃ vs. π ~0 for H on an aromatic ring) [2].

XLogP3 Difference
Data to verify
ΔXLogP3 ≈ +0.9 (CF₃ vs H)
Supports lipophilicity-dependent assay context
Computed, not experimentally measured
Lipophilicity Drug-likeness Membrane permeability Physicochemical property

Molecular Size and Heavy Atom Count Differentiation: CAS 1209236-12-3 Versus Thiophenylmethyl Analog EVT-4054855

CAS 1209236-12-3 (MW 356.4 g/mol, 24 heavy atoms [1]) is larger and more complex than the thiophen-2-ylmethyl analog (EVT-4054855; N-(thiophen-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide; MW 328.31 g/mol, C₁₄H₁₁F₃N₂O₂S, 21 heavy atoms), which replaces the chiral propan-2-yl spacer with a simple methylene linker. The additional three heavy atoms (one carbon and two hydrogens) and the chiral center in CAS 1209236-12-3 introduce both greater steric bulk and stereochemical complexity [1].

Molecular Complexity
Data to verify
MW 356.4, 24 heavy atoms, 1 stereocenter vs MW 328.3, 21 heavy atoms, 0 stereocenters
May influence target engagement and selectivity
Comparator data from catalog listing
Molecular weight Fragment-based drug design Ligand efficiency Chemical space

Topological Polar Surface Area and Predicted Oral Bioavailability: CAS 1209236-12-3 in the Context of Veber's Rule

CAS 1209236-12-3 has a computed TPSA of 86.4 Ų [1], which falls below the Veber threshold of ≤140 Ų associated with favorable oral bioavailability in drug-like molecules [2]. In combination with 4 rotatable bonds (≤10, satisfying the Veber rule), this compound resides within favorable drug-like physicochemical space by these criteria. By comparison, the replacement of the oxalamide core with a monoamide (as in closely related thiophenylamide FABP inhibitors in patent US9353102) would reduce TPSA further, while replacement with a urea core would increase both TPSA and HBD count [3].

Veber Rule Compliance
Class-level
TPSA 86.4 Ų, rotatable bonds 4 (below Veber thresholds)
Supports cell-based assay context
Class-level bioavailability rule
TPSA Oral bioavailability Veber rules Drug-likeness

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Target Engagement Selectivity: CAS 1209236-12-3 Versus Monoamide Analogs

The oxalamide core of CAS 1209236-12-3 provides 2 hydrogen bond donors (HBD) and up to 6 hydrogen bond acceptors (HBA) [1], compared to 1 HBD and 3-4 HBA for a typical monoamide analog. The oxalamide moiety adopts a planar s-trans conformation in its most stable state, positioning the two amide NH groups and carbonyl oxygens in a defined geometry that can engage in bidentate hydrogen-bonding interactions with protein targets [2]. This dual HBD arrangement is distinct from the single HBD of monoamides and may confer different target recognition patterns, as demonstrated for oxalamide-based SHP2 inhibitors where the oxalamide linker contributes critical binding interactions [3].

H-Bond Donor/Acceptor Profile
Class-level
2 HBD, 6 HBA (oxalamide) vs 1 HBD, 3-4 HBA (monoamide)
May alter target recognition pattern
DFT-supported oxalamide conformation
Hydrogen bonding Target selectivity Oxalamide conformation Molecular recognition

Stereochemical Complexity and Implications for Reproducibility: The Undefined Chiral Center in CAS 1209236-12-3

CAS 1209236-12-3 possesses one undefined stereocenter at the propan-2-yl carbon [1]. Commercial material is presumed to be racemic (±) unless otherwise specified by the vendor. In contrast, the closest commercially listed analog N-(thiophen-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide (EVT-4054855) is achiral, and N-(propan-2-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is also achiral. The presence of a racemic mixture introduces potential variability in biological assay outcomes if the two enantiomers possess differential activity at the target of interest [2].

Stereochemical Complexity
Data to verify
1 undefined stereocenter, racemic mixture vs achiral comparators
Enantiomeric activity context may vary
Enantiopurity not specified by vendor
Stereochemistry Chiral resolution Reproducibility Enantiomer

Recommended Research Application Scenarios for CAS 1209236-12-3 Based on Available Physicochemical and Structural Evidence


SAR Probe for Evaluating the Contribution of an Oxalamide Linker Versus Monoamide or Urea in a Pharmacophore Series

When a research program has established activity for a monoamide or urea-containing lead series, CAS 1209236-12-3 can serve as a matched molecular pair probe to test the effect of replacing the single amide bond with the dual-amide oxalamide core. The oxalamide's distinct bidentate hydrogen-bonding geometry (2 HBD, up to 6 HBA, planar s-trans conformation [1][2]) may alter target binding mode and selectivity in ways that cannot be predicted from monoamide SAR alone. Users should compare the compound head-to-head with the corresponding monoamide analog under identical assay conditions to isolate the linker contribution.

Control Compound for Evaluating the Lipophilicity Contribution of a Meta-CF₃ Substituent in Thiophene-Containing Chemical Series

The XLogP3 of 3.8 for CAS 1209236-12-3 reflects the combined lipophilicity contributions of the thiophene ring, the oxalamide core, and the meta-CF₃-phenyl group [1]. By comparing this compound with the non-fluorinated analog N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide (estimated XLogP3 ~2.9, Δ ~0.9 log units), researchers can quantify the lipophilicity increment attributable to the CF₃ substituent in otherwise identical scaffolds. This is valuable for deconvoluting lipophilicity-driven effects (e.g., non-specific binding, membrane partitioning) from specific target engagement in phenotypic or biochemical assays.

Chiral Chromatography Method Development Standard for Oxalamide-Containing Racemates

The single undefined stereocenter at the propan-2-yl position of CAS 1209236-12-3 [1] makes this compound suitable as a test analyte for developing chiral separation methods applicable to oxalamide-containing small molecules. The racemic mixture can be used to screen chiral stationary phases (e.g., amylose- or cellulose-based CSPs) and optimize mobile phase conditions (normal-phase or polar organic mode) for baseline enantioseparation. Successful resolution would enable procurement or preparation of enantiopure material for follow-up pharmacology studies.

Internal Reference Standard for Assessing Vendor Batch-to-Batch Consistency in Custom Synthesis Programs

Given the absence of published biological data for CAS 1209236-12-3 and its undefined stereochemistry [1], any procurement should be accompanied by rigorous in-house quality control. The compound's well-defined computed properties (MW 356.4, exact mass 356.08063339 Da, TPSA 86.4 Ų) provide unambiguous LC-MS and NMR benchmarks for identity and purity verification. Users are strongly advised to obtain a certificate of analysis specifying enantiomeric composition (e.g., chiral HPLC trace) and to establish internal reference standards for batch-to-batch comparisons, particularly if the compound shows activity in a screening campaign and follow-up resupply is planned.

Application
Selection Property
Validation Focus
Oxalamide linker SAR probe
Dual amide versus single amide chemotype
Target binding mode comparison under identical assay conditions
Meta-CF₃ lipophilicity control
CF₃ substituent lipophilicity contribution
Lipophilicity-driven non-specific binding and membrane partitioning
Racemic oxalamide chiral resolution standard
Racemate enantioseparation capability
Chiral stationary phase and mobile phase screening
Custom synthesis batch-to-batch QC standard
Computed physicochemical benchmarks
LC-MS and NMR identity and purity verification
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